molecular formula C8H8F2N2O5S2 B2780602 (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride CAS No. 2172794-56-6

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride

Cat. No.: B2780602
CAS No.: 2172794-56-6
M. Wt: 314.28
InChI Key: SMMIWAIOWMUFCR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenol, amine nucleophiles, and solvents like DMSO and MTBE . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.

Major Products

The major products formed from these reactions are fluorosulfates and sulfamoyl fluorides, which are valuable intermediates in various chemical syntheses .

Biological Activity

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, with the CAS number 2172794-56-6, is a compound that has garnered attention in the fields of medicinal chemistry and drug development. This compound features a unique combination of functional groups, including a fluorosulfonyl moiety, which is known for its reactivity and potential biological applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₈F₂N₂O₅S₂
  • Molecular Weight : 314.29 g/mol
  • CAS Number : 2172794-56-6

The compound is characterized by the presence of both acetamido and fluorosulfonyl groups, which contribute to its electrophilic nature and potential interactions with biological macromolecules.

The biological activity of this compound primarily arises from its ability to form covalent bonds with target proteins. This mechanism is particularly relevant in the context of drug development, where covalent inhibitors can provide prolonged therapeutic effects by irreversibly modifying their targets.

  • Covalent Bond Formation : The fluorosulfonyl group can react with nucleophilic sites on proteins, leading to the formation of stable adducts. This property is significant for developing targeted therapies in oncology and other diseases.
  • Electrophilic Activation : The compound acts as a latent electrophile that becomes activated upon binding to specific proteins, allowing for selective targeting of biomolecules involved in disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. The irreversible binding capability enhances the efficacy of these compounds against cancer cell lines.
  • Antimicrobial Activity : The incorporation of sulfamoyl fluoride groups has been associated with increased antimicrobial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Inhibition of PARP : A study demonstrated that a related fluorinated compound could effectively inhibit PARP activity in vitro, leading to increased apoptosis in cancer cells .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of sulfamoyl fluorides against various bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundResultReference
PARP InhibitionThis compoundSignificant inhibition observed
AntimicrobialRelated sulfamoyl fluorideMIC values indicating effective inhibition
Covalent BindingSulfuramidimidoyl fluoridesFormation of protein conjugates confirmed

Properties

IUPAC Name

N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIWAIOWMUFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172794-56-6
Record name [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride
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